Dexamethasone valerate

Descripción general

Descripción

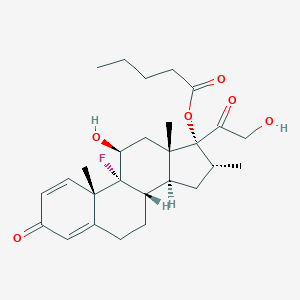

Dexamethasone valerate is a 21-hydroxy steroid.

Aplicaciones Científicas De Investigación

Mejora de la formación ósea

Dexametasona (DEX) es un fármaco antiinflamatorio e inmunosupresor conocido que se aplica ampliamente como agente osteoinductivo en la remodelación ósea . La eficacia de DEX depende en gran medida de la dosis y la duración de la aplicación . Se incorpora en sistemas de administración de fármacos como nanopartículas, micropartículas y andamios, y sus efectos sobre la curación de fracturas óseas controlando la liberación a largo plazo del fármaco y previniendo los efectos secundarios sistémicos .

Tratamiento de defectos óseos

Las tecnologías de administración de fármacos que incorporan DEX, como las micro y nanopartículas y los andamios, tienen un gran potencial para el tratamiento de defectos óseos . Estos sistemas ofrecen varias ventajas, incluida la mayor estabilidad de DEX, la liberación controlada con niveles de concentración adecuados, la administración dirigida al sitio del tratamiento, la inhibición de la citotoxicidad y la prevención de los efectos secundarios sistémicos de DEX .

Promoviendo la osteoinducción

El papel de DEX en la promoción de la osteoinducción se ha demostrado a través de su interacción con las proteínas morfogenéticas óseas (BMP), que son miembros de la familia del factor de crecimiento transformante beta (TGF-β) que desempeñan un papel vital en la diferenciación de MSC en células osteogénicas .

Inhibición de factores inflamatorios

DEX se ha utilizado en aplicaciones clínicas debido a su potencial para inhibir factores inflamatorios, como las citocinas, las quimiocinas, las moléculas de adhesión celular (CAM) y la respuesta inflamatoria aguda .

Desarrollo de nanoformulaciones cargadas con DEX

Actualmente hay mucho interés en desarrollar nanoformulaciones cargadas con DEX eficientes que mejoren los efectos adversos de la enfermedad que inhiben los avances en la investigación científica . Se han desarrollado varias nanopartículas para administrar fármacos de forma selectiva sin destruir células u órganos sanos .

Aplicaciones de los sistemas de administración cargados con DEX

Algunas de las aplicaciones más atractivas de los sistemas de administración cargados con DEX incluyen liposomas, polímeros, hidrogeles, nanofibras, sílice, fosfato de calcio e hidroxiapatita<a aria-label="3: " data-citationid="b041a970-f181-9215-ff29-f873d475140b-32" h="ID=SERP,5017.1" href="https://www.scienceopen.com/document?vid=466ca233-e732-456d-beed

Mecanismo De Acción

Target of Action

Dexamethasone valerate primarily targets the glucocorticoid receptor (GR) . This receptor is a type of nuclear receptor that is activated by binding to glucocorticoid hormones, which are steroid hormones produced by the adrenal gland .

Mode of Action

Upon binding to the glucocorticoid receptor, this compound forms a complex that translocates into the nucleus and binds to glucocorticoid response elements in the DNA, leading to changes in gene transcription . This interaction results in the suppression of neutrophil migration, decreased production of inflammatory mediators, and reversal of increased capillary permeability . It also suppresses the normal immune response .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits pro-inflammatory and immune exhaustion pathways, interferon (IFN) signaling, and genes involved in cytokine storm . It also affects calcium signaling, as it regulates Kv1.3 potassium channels, which control calcium influx .

Pharmacokinetics

This compound exhibits a bioavailability of 80-90% . It is metabolized in the liver, primarily by the CYP3A4 enzyme . The biological half-life of dexamethasone is between 36 to 54 hours, and it is excreted in the urine (65%) . The activity of CYP3A can be induced by dexamethasone when it is persistently administered, resulting in auto-induction and time-dependent pharmacokinetics .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of inflammation by suppressing neutrophil migration, decreasing the production of inflammatory mediators, and reversing increased capillary permeability . It also suppresses the normal immune response . At the cellular level, dexamethasone treatment significantly reduces Kv1.3 activity, calcium influx, and interferon-gamma production in T cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect its metabolism, particularly drugs that induce or inhibit the CYP3A4 enzyme . Additionally, the physiological state of the patient, such as liver function, can impact the drug’s metabolism and hence its efficacy .

Análisis Bioquímico

Biochemical Properties

Dexamethasone valerate interacts with various enzymes, proteins, and other biomolecules. It is metabolized in the liver, primarily by the enzyme CYP3A4, to 6α- and 6β-hydroxydexamethasone . This interaction involves the binding of this compound to the enzyme, leading to its metabolism .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the immune response, which is why it is used in the treatment of severe allergies and autoimmune disorders .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the glucocorticoid receptor, leading to changes in gene expression . This binding interaction results in the activation or inhibition of various enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the effects of dexamethasone are frequently seen within a day and last for about three days

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, studies in rats have shown that high doses of dexamethasone can lead to significant weight loss and abnormal bone metabolism .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A4 and cofactors in the liver, leading to its metabolism . It also affects metabolic flux and metabolite levels, as seen in its impact on amino acid, pyrimidine, and nitrogen metabolism .

Actividad Biológica

Dexamethasone valerate is a synthetic corticosteroid that exhibits potent anti-inflammatory and immunosuppressive properties. This article provides a comprehensive overview of its biological activity, including its mechanism of action, pharmacokinetics, therapeutic applications, and relevant clinical studies.

This compound functions primarily through its interaction with the glucocorticoid receptor (GR). Upon binding to GR, it induces a conformational change that allows the receptor to translocate into the nucleus, where it regulates gene expression. This leads to:

- Inhibition of Pro-inflammatory Cytokines : Dexamethasone decreases the expression of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α, thereby reducing inflammation .

- Promotion of Anti-inflammatory Proteins : It enhances the transcription of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2, leading to decreased arachidonic acid release and subsequent prostaglandin synthesis .

Pharmacokinetics

This compound exhibits specific pharmacokinetic properties that influence its clinical use:

- Bioavailability : The oral bioavailability is approximately 70-78% in healthy subjects. After administration, the peak plasma concentration (C_max) is reached within about 2 hours (T_max) .

- Half-life : The mean terminal half-life ranges from 4 to 6.6 hours depending on the route of administration .

- Protein Binding : Approximately 77% of dexamethasone is protein-bound in plasma, primarily to serum albumin .

Therapeutic Applications

This compound is widely used in dermatological conditions due to its effectiveness in managing inflammation and pruritus. Some notable applications include:

- Psoriasis Treatment : Clinical studies have demonstrated that this compound is effective in treating moderate-to-severe psoriasis. In a comparative study, patients treated with this compound showed significant reductions in Psoriasis Area Severity Index (PASI) scores over 6 weeks .

| Study | Treatment Group | PASI Score Reduction (%) | |

|---|---|---|---|

| This compound (0.1%) | 51.41% | Significant improvement over coal tar treatment | |

| This compound (0.1%) | 69.36% | High efficacy with marked improvement in symptoms |

- Phimosis Management : A study involving children with phimosis indicated that dexamethasone was more effective than hyaluronidase combined with betamethasone valerate for achieving regression to grade 0 phimosis after one month of treatment .

Case Studies

- Psoriasis Study : In a double-blind randomized trial involving 350 patients, those treated with this compound exhibited a clear or good response in 69% of cases compared to 64% for fluticasone propionate after 29 days .

- Phimosis Treatment : A study analyzing 500 children found that dexamethasone led to a higher percentage of patients achieving complete regression of phimosis compared to those treated with hyaluronidase and betamethasone valerate. After one month, 49.8% achieved grade 0 with dexamethasone versus 45.8% with the combination therapy .

Propiedades

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h10-11,13,16,19-21,29,31H,5-9,12,14-15H2,1-4H3/t16-,19+,20+,21+,24+,25+,26+,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHRLVCMMWUAJD-OMPPIWKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37FO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022904 | |

| Record name | Dexamethasone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33755-46-3 | |

| Record name | (11β,16α)-9-Fluoro-11,21-dihydroxy-16-methyl-17-[(1-oxopentyl)oxy]pregna-1,4-diene-3,20-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33755-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dexamethasone valerate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033755463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexamethasone valerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 17-valerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEXAMETHASONE VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OI7CP949NN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.